5-Benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one
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Overview
Description
5-Benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one is a heterocyclic compound containing nitrogen and sulfur atoms within its ring structure. This compound is known for its potential pharmacological properties, particularly as an inhibitor of protein tyrosine phosphatases (PTPases), which are enzymes involved in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one typically involves the reaction of appropriate benzyl derivatives with thiadiazolidinone precursors under controlled conditions. One common method involves the reaction of benzylamine with sulfur dioxide and a suitable oxidizing agent to form the desired thiadiazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazolidinones and their oxidized or reduced derivatives .
Scientific Research Applications
5-Benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for PTPases.
Medicine: Investigated for its potential therapeutic effects in treating conditions like diabetes, cancer, and neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily by inhibiting protein tyrosine phosphatases (PTPases). It binds to the active site of these enzymes, preventing them from dephosphorylating their substrates. This inhibition can modulate various cellular signaling pathways, leading to potential therapeutic effects in diseases where PTPase activity is dysregulated .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide: Another thiadiazolidinone derivative with similar inhibitory effects on PTPases.
5-(4-Methoxybiphenyl-3-yl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide: Known for its potential pharmacological properties.
Uniqueness
5-Benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one is unique due to its specific benzyl substitution, which may confer distinct binding properties and biological activities compared to other thiadiazolidinone derivatives .
Properties
Molecular Formula |
C9H10N2O3S |
---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
5-benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C9H10N2O3S/c12-9-7-11(15(13,14)10-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12) |
InChI Key |
UNFJLRCZNPDZMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NS(=O)(=O)N1CC2=CC=CC=C2 |
Origin of Product |
United States |
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